molecular formula C11H9ClN2O2S B3022138 6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine CAS No. 52117-91-6

6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine

Cat. No.: B3022138
CAS No.: 52117-91-6
M. Wt: 268.72 g/mol
InChI Key: ZOCZPMIRVLOPBS-UHFFFAOYSA-N
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Description

6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine is a chemical compound with a unique structure that combines a pyridine ring with a sulfonyl group attached to a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine is unique due to its specific combination of a pyridine ring and a sulfonyl-chlorophenyl group.

Properties

IUPAC Name

6-(4-chlorophenyl)sulfonylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCZPMIRVLOPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614664
Record name 6-(4-Chlorobenzene-1-sulfonyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52117-91-6
Record name 6-(4-Chlorobenzene-1-sulfonyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.5 g of 2-(4'-chlorophenylsulphonyl)-5-nitro-pyridine is dissolved in 300 ml of ethanol, and the solution, after the addition of 3 g of Raney nickel, hydrogenated at a temperature of between 20°and 35° C until the reaction ceases. Raney nickel is filtered of under nitrogen by suction. The solvent is evaporated off under vacuo to obtain 2-(4'-chlorophenylsulphonyl)-5-amino-pyridine, which is further processed in the crude state.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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